4-(1-Ethylpiperidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-(1-ethylpiperidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXVIOEUBVKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Ethylpiperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process includes the following steps:
Hydrogenation: The reaction is carried out in the presence of a platinum or palladium catalyst under hydrogen pressure (1 MPa or less).
Reaction Conditions: The reaction is conducted at room temperature, ensuring high yield and purity of the product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Ethylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the morpholine ring .
Scientific Research Applications
4-(1-Ethylpiperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Ethylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(1-Ethylpiperidin-4-yl)morpholine with key analogs based on structural features, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity :
- VPC-14449 ’s bromoimidazole-thiazole-morpholine structure confers potent AR antagonism (IC₅₀ < 1 μM), whereas simpler morpholine-piperidine hybrids lack this specificity .
- The nitropyridyl group in 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine enhances electrophilicity, making it a reactive intermediate for further derivatization .
PF-06454589’s pyrrolopyrimidine group increases molecular complexity and kinase-binding affinity compared to simpler morpholine derivatives .
Synthetic Accessibility :
- Microwave-assisted Suzuki coupling (e.g., in ) enables rapid synthesis of pyrimidine-morpholine hybrids, while traditional methods (e.g., nitro group reduction in ) require multi-step protocols .
Challenges and Limitations
- Structural Mischaracterization : highlights discrepancies in the reported structure of VPC-14449, emphasizing the need for rigorous NMR validation .
- Solubility Issues : Unsubstituted morpholine-piperidine hybrids (e.g., 4-(2-(Piperidin-4-yl)ethyl)morpholine) often exhibit poor aqueous solubility (Log S = -3.2), limiting bioavailability .
Q & A
Q. What comparative studies exist between this compound and structurally related morpholine/piperidine hybrids?
- Methodology : Compare potency, selectivity, and toxicity profiles using public databases (ChEMBL, PubChem). Molecular similarity analysis (Tanimoto coefficients) links structural features to activity. Case studies may highlight advantages of the ethyl-piperidine moiety in enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
